REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C=C.C=CC1C=CC=CC=1.C(C1C=CC=CC=1[C:23]([OH:25])=[O:24])=C>C(C1C=CC=CC=1S(O)(=O)=O)CCCCCCCCCCC>[CH:2]([C:3]1[CH:8]=[CH:7][C:6]([C:23]([OH:25])=[O:24])=[CH:5][CH:4]=1)=[CH2:1] |f:0.1|
|
Name
|
ethylene styrene
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1.C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
Polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
107 μL
|
Type
|
solvent
|
Smiles
|
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the tan polymer melt was removed
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 3062.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |